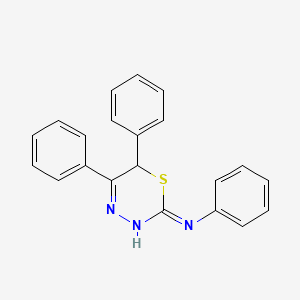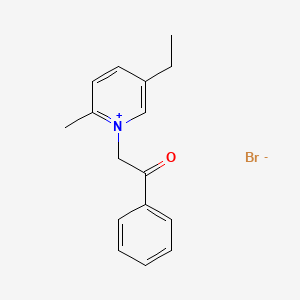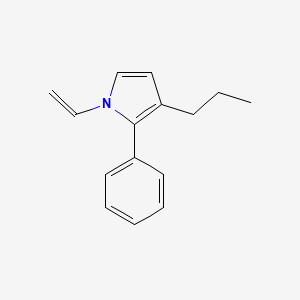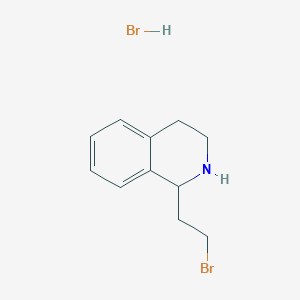
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroisoquinoline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Hydrobromide Formation: The final step involves the conversion of the bromoethyl derivative to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-1,2,3,4-tetrahydroisoquinoline: Contains an iodoethyl group, which is even more reactive than the bromoethyl group due to the larger size and better leaving group ability of iodine.
1-(2-Fluoroethyl)-1,2,3,4-tetrahydroisoquinoline: The fluoroethyl group is less reactive compared to the bromoethyl group, making it less suitable for certain types of reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63006-89-3 |
|---|---|
Molekularformel |
C11H15Br2N |
Molekulargewicht |
321.05 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-8H2;1H |
InChI-Schlüssel |
MTPITOOIXAQGAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
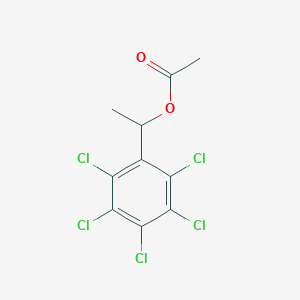
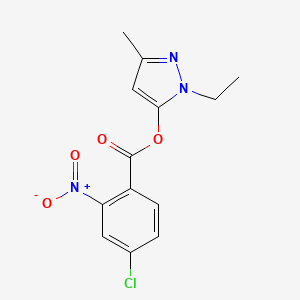
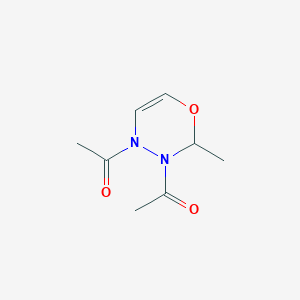
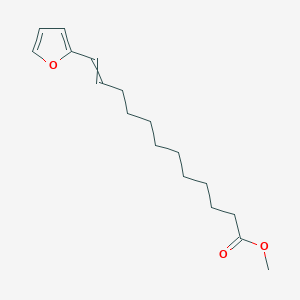
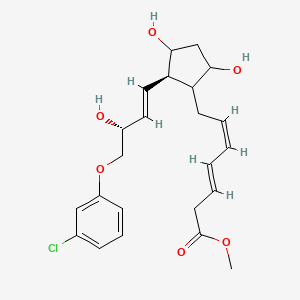
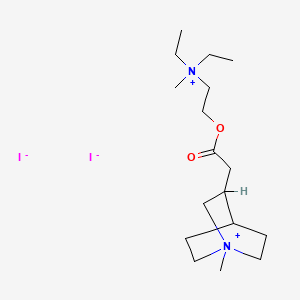

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
